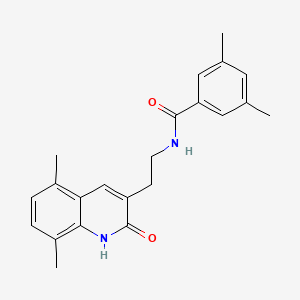

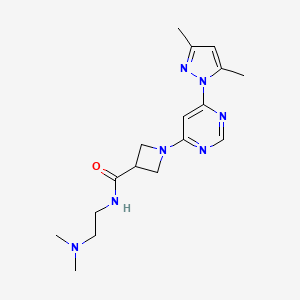

![molecular formula C20H26N6O3 B2695352 1'-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4'-bipiperidine]-4'-carboxamide CAS No. 440332-16-1](/img/structure/B2695352.png)

1'-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4'-bipiperidine]-4'-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1’-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4’-bipiperidine]-4’-carboxamide” is a complex organic molecule. It contains a 1,2,3-triazine ring, which is a type of heterocyclic compound . Compounds containing a triazole ring are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of secondary amides and hydrazides . A new series of similar compounds was designed, synthesized, and screened as potential cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. The triazole ring, in particular, is a significant feature of this molecule .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, given the variety of functional groups present. For instance, the triazole ring can participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Given the presence of the triazole ring and other functional groups, it’s likely to have interesting chemical properties .科学的研究の応用

Synthesis and Biological Activities

This compound is part of a broader category of molecules that have been extensively studied for their potential biological activities and applications in medicinal chemistry. Research has shown the synthesis and investigation of similar compounds, focusing on their antiviral, antimicrobial, and anticancer properties.

Antiviral and Antimicrobial Properties : Compounds related to 1'-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4'-bipiperidine]-4'-carboxamide have been synthesized and evaluated for their antiviral and antimicrobial activities. For instance, thiazole C-nucleosides and derivatives have demonstrated in vitro activity against herpes virus, parainfluenza virus, and rhinovirus, along with potential as inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977). Similarly, microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties revealed good to moderate antimicrobial activity against various test microorganisms (Başoğlu et al., 2013).

Anticancer Activities : Novel 2,4-diamino-1,3,5-triazine derivatives have been synthesized and showed promising in vitro antitumor activity, particularly against melanoma cell lines. This suggests a potential for compounds within this structural family to serve as leads for anticancer drug development (Sa̧czewski et al., 2006).

Chemical Synthesis and Characterization

The chemical synthesis routes for compounds containing the 1,2,3-triazine core have been explored to produce a variety of derivatives with potential biological activities. Techniques such as microwave-assisted synthesis and reactions involving carboxamides and amines have been applied to generate these compounds efficiently (Kunishima et al., 2001).

Research into the synthesis of dendrimeric melamine-cored complexes capped with salen/saloph metal centers has also been conducted. These studies offer insights into the structural versatility and potential applications of triazine-based compounds in materials science and catalysis (Uysal & Koç, 2010).

作用機序

Target of Action

The primary targets of the compound 1’-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4’-bipiperidine]-4’-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning .

Mode of Action

The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .

Biochemical Pathways

The inhibition of AChE and BuChE by the compound affects the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter. By inhibiting AChE and BuChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Result of Action

The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BuChE . This could potentially lead to improved cognitive function, making the compound a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer’s disease .

特性

IUPAC Name |

1-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O3/c21-19(29)20(25-10-4-1-5-11-25)8-12-24(13-9-20)17(27)14-26-18(28)15-6-2-3-7-16(15)22-23-26/h2-3,6-7H,1,4-5,8-14H2,(H2,21,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXLAXVFEJKIJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2695272.png)

![Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2695273.png)

![2-[(2,4,6-Trichloropyridin-3-yl)sulfonylamino]propanamide](/img/structure/B2695277.png)

![2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2695278.png)

![6-Butyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2695287.png)

![N-(4-chloro-2-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2695289.png)

![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2695291.png)

![Tert-butyl 3-[(2-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2695292.png)